3,5-Bis(benzyloxy)benzoic acid

Description

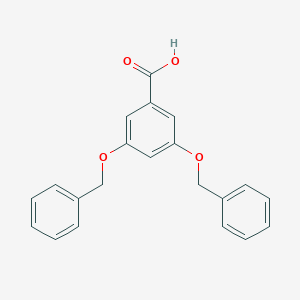

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(phenylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQIBPUGSWVDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183112 | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28917-43-3 | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28917-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28917-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(phenylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(benzyloxy)benzoic acid structural analysis

An In-depth Technical Guide on the Structural Analysis of 3,5-Bis(benzyloxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic compound utilized in the synthesis of complex molecular architectures such as dendrimers and as a ligand in the formation of luminescent lanthanide coordination complexes.[1][2] Its structural characteristics, defined by a central benzoic acid core flanked by two benzyloxy substituents, dictate its chemical reactivity and supramolecular assembly. This guide provides a comprehensive technical overview of its structural analysis, integrating crystallographic and spectroscopic data. It also details the experimental protocols necessary for its synthesis and characterization, aimed at professionals in chemical research and drug development. The applications of its derivatives are noted in fields requiring novel luminescent and magnetic properties.[1]

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic system with a P-1 space group.[1] In the crystalline state, the molecule exhibits a specific conformation where the O—CH₂ groups adopt a syn-anti conformation relative to the central phenyl ring.[1][2] The crystal packing is stabilized by intermolecular O—H⋯O hydrogen bonds of moderate strength, which link the molecules into centrosymmetric dimers with an R₂²(8) graph-set notation.[1] These dimers are further organized into chains along the[3] direction through weak C—H⋯O interactions.[1][2] A notable feature is the disorder of the outer benzyl rings, which are resolved over two positions with a 0.50 occupancy ratio.[1][2]

Crystallographic Data

The quantitative crystallographic data provides the precise geometry of the unit cell.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₈O₄ |

| Formula Weight ( g/mol ) | 334.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2801 (2) |

| b (Å) | 11.6830 (5) |

| c (Å) | 14.4803 (7) |

| α (°) | 83.303 (2) |

| β (°) | 80.775 (2) |

| γ (°) | 79.031 (1) |

| Volume (ų) | 862.17 (6) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coeff. (μ/mm⁻¹) | 0.09 |

| Data sourced from Moreno-Fuquen et al. (2012).[1] |

Visualization of Intermolecular Interactions

The hydrogen bonding pattern is critical to understanding the supramolecular assembly in the solid state. The following diagram illustrates the formation of centrosymmetric dimers.

Caption: Dimer formation via O-H···O hydrogen bonds.

Spectroscopic Analysis

Spectroscopic methods provide complementary information to confirm the molecular structure in solution and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. The observed chemical shifts are consistent with the proposed structure.

| ¹H-NMR (500 MHz) | ¹³C-NMR |

| Chemical Shift (δ) ppm | Assignment |

| 7.45–7.46 (d, 4H, J=7 Hz) | Aromatic (Benzyl) |

| 7.39–7.41 (t, 4H, J=7 Hz) | Aromatic (Benzyl) |

| 7.32–7.35 (t, 2H, J=7 Hz) | Aromatic (Benzyl) |

| 7.16 (d, 2H, J=2.5 Hz) | Aromatic (Central Ring) |

| 6.92–6.93 (t, 1H, J=2.5 Hz) | Aromatic (Central Ring) |

| 5.15 (s, 4H) | -O-CH₂- |

| Data sourced from Moreno-Fuquen et al. (2012).[1] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum shows characteristic absorptions for the carboxylic acid and aromatic moieties.

| Wavenumber (cm⁻¹) | Assignment |

| 3033 | Aromatic C-H Stretch (Ar-H) |

| ~3300-2500 (broad) | Carboxylic Acid O-H Stretch |

| 1690 | Carbonyl C=O Stretch |

| 1159 | C-O Stretch |

| 733, 698 | Aromatic C-H Bending |

| Data sourced from Moreno-Fuquen et al. (2012) and general IR interpretation principles.[1][4] |

Mass Spectrometry (MS)

While specific high-resolution mass spectrometry data for this exact compound is not detailed in the provided search results, the expected molecular ion peak [M]+ would be observed at m/z 334.37, corresponding to the molecular weight of C₂₁H₁₈O₄. A small M+1 peak at m/z 335 would also be expected due to the natural abundance of ¹³C.[5] Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da), benzyl groups (-C₇H₇, 91 Da), and benzyloxy groups (-OC₇H₇, 107 Da).

Experimental Protocols

Detailed and robust experimental procedures are crucial for obtaining high-quality data for structural analysis.

Synthesis and Purification

The synthesis of this compound typically involves the benzylation of a 3,5-dihydroxybenzoic acid derivative. The following is a general purification protocol described in the literature.[1]

Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound precipitate in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in a refrigerator (2-4 °C) after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white solid.

Single-Crystal Growth for X-ray Diffraction

Growing a high-quality single crystal is often the most challenging step in X-ray crystallography.[6] The slow evaporation method is a common and effective technique.[7][8]

Protocol: Crystal Growth by Slow Evaporation

-

Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.[7]

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. For this compound, ethanol is a suitable solvent.[1][7]

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid has dissolved.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) or a Pasteur pipette with a cotton or glass wool plug into a clean, dust-free vial. This removes nucleation sites that would lead to the formation of many small crystals.[7]

-

Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[7]

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or forceps.[6]

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Protocol: Sample Preparation for NMR Analysis

-

Sample Quantity: Weigh 5-25 mg of the purified solid for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[9]

-

Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[10]

-

Dissolution: Add approximately 0.5-0.6 mL of the deuterated solvent to the sample in a small vial.[10] Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.

-

Filtration: Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional): If quantitative analysis or precise chemical shift referencing is needed, a small amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.[11]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Visualization of Experimental and Logical Workflows

General Synthesis Pathway

The synthesis of this compound is typically achieved via a Williamson ether synthesis.

Caption: Synthetic route to this compound.

Workflow for Complete Structural Elucidation

A logical workflow ensures all necessary data is collected for a comprehensive structural analysis.

Caption: Integrated workflow for structural analysis.

References

- 1. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. reddit.com [reddit.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(benzyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)benzoic acid is a poly-ether aromatic carboxylic acid that serves as a crucial building block in various fields of chemical and pharmaceutical research. Its rigid core structure, conferred by the benzene ring, combined with the flexible benzyloxy side chains, imparts unique properties that make it a valuable precursor in the synthesis of dendrimers, polymers, and specialty materials. In the context of drug development, understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation strategies, and enabling the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its synthetic pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for predicting its solubility, permeability, and potential interactions within a biological milieu.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 28917-43-3 | |

| Molecular Formula | C₂₁H₁₈O₄ | |

| Molecular Weight | 334.37 g/mol | |

| Appearance | White crystalline solid | Predicted |

| Melting Point | 185-189 °C (Predicted) | - |

| Boiling Point | 563.4 ± 42.0 °C (Predicted) | - |

| Solubility | - In water: 25.6 mg/L at 25°C (Predicted)- Soluble in ethanol, acetonitrile | |

| pKa | 3.85 ± 0.10 (Predicted) | - |

| logP | 4.5 (Predicted) | - |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on established laboratory techniques for aromatic carboxylic acids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from methyl 3,5-dihydroxybenzoate.

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

-

Dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in acetonitrile.

-

Add potassium carbonate (4.8 equivalents) to the solution.

-

Reflux the mixture for 30 minutes.

-

Add benzyl bromide (2 equivalents) to the reaction mixture.

-

Continue to reflux at 68°C for 48 hours.

-

Evaporate the acetonitrile under reduced pressure.

-

Pour the residual mixture into ice-cold water to precipitate the product, methyl 3,5-bis(benzyloxy)benzoate.

-

Collect the white precipitate by filtration.

Step 2: Hydrolysis of Methyl 3,5-bis(benzyloxy)benzoate

-

Dissolve the methyl 3,5-bis(benzyloxy)benzoate from Step 1 in ethanol.

-

Add potassium hydroxide (KOH) (approximately 3 equivalents) to the solution.

-

Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.

-

Filter, wash with water, and dry the precipitate.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

-

Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10-15°C per minute initially.

-

Within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range represents the melting point.

Determination of Solubility

Assessing the solubility in various solvents is crucial for formulation and analytical method development.

-

Add a known excess amount of this compound to a fixed volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge or filter the suspension to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility in terms of mg/mL or mol/L.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of the carboxylic acid group.

-

Prepare a standard solution of this compound in a suitable co-solvent system (e.g., water-methanol or water-acetonitrile) due to its low aqueous solubility.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

-

Monitor the pH of the solution throughout the titration using a calibrated pH meter.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Determination of logP (Octanol-Water Partition Coefficient)

The logP value indicates the lipophilicity of a compound and its potential for membrane permeability.

-

Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

-

Equilibrate the mixture by shaking at a constant temperature for an extended period.

-

Separate the n-octanol and aqueous phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid (CAS: 28917-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)benzoic acid, with the CAS number 28917-43-3, is a valuable organic compound characterized by a benzoic acid core functionalized with two benzyloxy groups at the 3 and 5 positions. This molecule serves as a critical intermediate in the synthesis of various pharmaceutical compounds and is a subject of interest in medicinal chemistry and materials science. Its structural features make it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and known applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 28917-43-3 | N/A |

| Molecular Formula | C₂₁H₁₈O₄ | [1] |

| Molecular Weight | 334.37 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | N/A |

| Melting Point | 212.0 to 216.0 °C | N/A |

| Solubility | Soluble in N,N-dimethylformamide (DMF) | N/A |

| Purity (HPLC) | >97.0% | N/A |

Synthesis

The most common and well-documented method for the synthesis of this compound involves the benzylation of a dihydroxybenzoic acid precursor.

Experimental Protocol: Synthesis from Methyl 3,5-dihydroxybenzoate

This protocol details the synthesis of this compound starting from methyl 3,5-dihydroxybenzoate. The process involves a Williamson ether synthesis to introduce the benzyl groups, followed by the hydrolysis of the methyl ester to the carboxylic acid.

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

-

Dissolve methyl 3,5-dihydroxybenzoate (1 equivalent) in acetonitrile.

-

Add potassium carbonate (4.8 equivalents) to the solution and reflux for 30 minutes.

-

To the resulting mixture, add benzyl bromide (2 equivalents).

-

Continue to reflux the reaction mixture for 48 hours at 68°C.

-

After the reaction is complete, evaporate the acetonitrile.

-

Pour the residual mixture into ice-cold water to precipitate the product.

-

Filter the white precipitate of methyl 3,5-bis(benzyloxy)benzoate.

Step 2: Hydrolysis to this compound

-

Dissolve the obtained methyl 3,5-bis(benzyloxy)benzoate (1 equivalent) in ethanol.

-

Add potassium hydroxide (KOH) (3.1 equivalents) to the solution.

-

Reflux the mixture, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the final product.[1]

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1]

References

The Versatility of 3,5-Bis(benzyloxy)benzoic Acid: A Technical Guide for Chemical Synthesis and Drug Discovery

An In-depth Exploration of a Key Building Block in Medicinal Chemistry and Materials Science

For Immediate Release

[City, State] – 3,5-Bis(benzyloxy)benzoic acid, a versatile chemical intermediate, is a cornerstone in the synthesis of a wide array of complex organic molecules, ranging from intricate dendrimers for drug delivery to potent and selective receptor antagonists for therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the creation of novel bioactive compounds.

Core Properties and Synthesis

This compound is a white to off-white crystalline solid with a molecular formula of C₂₁H₁₈O₄ and a molecular weight of 334.37 g/mol . Its structure, featuring a central benzoic acid core flanked by two benzyloxy groups, provides a stable yet strategically functionalizable scaffold for organic synthesis.

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. The process involves the reaction of a dihydroxybenzoic acid ester with benzyl bromide in the presence of a base. A subsequent hydrolysis step yields the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below. This two-step process begins with the benzylation of methyl 3,5-dihydroxybenzoate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

-

In a round-bottom flask, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Add a base, typically potassium carbonate (K₂CO₃, 2.5-3.0 eq), to the solution.

-

To this suspension, add benzyl bromide (2.2-2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 3,5-bis(benzyloxy)benzoate.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.

-

Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq), to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the solution to room temperature and acidify with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Yield | 85-95% | [1] |

| Melting Point | 183-186 °C | [1] |

| Purity | >98% (by HPLC) | [1] |

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.95 (s, 1H, COOH), 7.46-7.33 (m, 10H, Ar-H), 7.18 (d, J = 2.2 Hz, 2H, Ar-H), 6.95 (t, J = 2.2 Hz, 1H, Ar-H), 5.17 (s, 4H, OCH₂) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.0, 159.2, 136.9, 132.9, 128.5, 128.0, 127.8, 108.2, 106.9, 70.0 |

| FT-IR (KBr, cm⁻¹) | 3033 (Ar-H stretch), 2950-2500 (O-H stretch, broad), 1685 (C=O stretch), 1595 (C=C stretch), 1160 (C-O stretch) |

Application as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with significant biological activity. The benzyloxy groups serve as protecting groups for the phenolic hydroxyls, which can be selectively removed later in a synthetic sequence to allow for further functionalization. The carboxylic acid group provides a convenient handle for amide bond formation, esterification, or other transformations.

Case Study: Synthesis of P2Y₁₄ Receptor Antagonists

A prominent example of the application of this compound derivatives is in the development of antagonists for the P2Y₁₄ receptor. The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that is implicated in inflammatory responses, making it an attractive target for the treatment of diseases such as gout and other inflammatory conditions.[2][3]

The general synthetic strategy involves the use of a 3-amino-5-benzyloxybenzoic acid derivative, which can be prepared from this compound, as a key building block. This intermediate is then coupled with various aromatic and heterocyclic moieties to generate a library of potential P2Y₁₄ receptor antagonists.

The following diagram illustrates a generalized workflow for the synthesis of a P2Y₁₄ antagonist starting from a 3,5-disubstituted benzoic acid scaffold.

Caption: Synthetic workflow for a P2Y14 antagonist.

-

To a solution of the 3-amino-5-substituted-benzoic acid derivative (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Add the desired substituted aryl or heteroaryl carboxylic acid (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute aqueous acid solution, a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final 3-amide-5-aryl benzoic acid P2Y₁₄ antagonist.

Biological Activity and Signaling Pathway

Derivatives of 3-amide-5-aryl benzoic acid have been shown to be potent and selective antagonists of the P2Y₁₄ receptor.[2] These compounds can effectively block the signaling cascade initiated by the binding of the endogenous ligand, UDP-glucose.

The P2Y₁₄ receptor is a Gi-coupled receptor. Upon activation by its agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulation of cAMP can influence various downstream signaling pathways, including those involved in inflammation and immune cell function. In the context of gout, the activation of the P2Y₁₄ receptor on macrophages by monosodium urate (MSU) crystals can enhance the activation of the NLRP3 inflammasome, a key driver of inflammation in this disease.[3][5] By blocking this receptor, the synthesized antagonists can mitigate the inflammatory response.

The following diagram illustrates the signaling pathway of the P2Y₁₄ receptor and the inhibitory action of the antagonists.

Caption: P2Y14 receptor signaling and antagonist action.

Quantitative Data for P2Y₁₄ Receptor Antagonists

The efficacy of the synthesized antagonists is determined by their ability to inhibit the P2Y₁₄ receptor, which is often quantified by the half-maximal inhibitory concentration (IC₅₀).

| Compound | P2Y₁₄ IC₅₀ (nM) | Reference |

| 11m | 2.18 | [2] |

| 16c | 1.77 | [6] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in both materials science and drug discovery. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting point for the construction of complex molecular architectures. The successful development of potent P2Y₁₄ receptor antagonists from this scaffold underscores its importance in medicinal chemistry and highlights its potential for the creation of novel therapeutics targeting a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable building block.

References

- 1. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purinergic Signaling in the Regulation of Gout Flare and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,5-Bis(benzyloxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 3,5-Bis(benzyloxy)benzoic acid. This compound serves as a crucial building block in various fields, including dendrimer chemistry and the synthesis of coordination complexes. All quantitative data is presented in standardized tables for clarity and comparative ease.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a white solid with the molecular formula C₂₁H₁₈O₄ and a molecular weight of 334.37 g/mol .[1]

Table 1: ¹H NMR Spectroscopic Data

The proton nuclear magnetic resonance (¹H NMR) spectrum was recorded on a 500 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 7.45–7.46 | Doublet | 4H | 7 | Aromatic Protons (Benzyl) |

| 7.39–7.41 | Triplet | 4H | 7 | Aromatic Protons (Benzyl) |

| 7.32–7.35 | Triplet | 2H | 7 | Aromatic Protons (Benzyl) |

| 7.16 | Doublet | 2H | 2.5 | Aromatic Protons (Benzoic Acid Ring) |

| 6.92–6.93 | Triplet | 1H | 2.5 | Aromatic Proton (Benzoic Acid Ring) |

| 5.15 | Singlet | 4H | - | Methylene Protons (-CH₂-) |

Source:[1]

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) data provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 166.88 | Carboxylic Acid Carbonyl (C=O) |

| 159.35 | Aromatic Carbon (C-O) |

| 136.64 | Aromatic Carbon (ipso-Benzyl) |

| 132.79 | Aromatic Carbon (Benzoic Acid Ring) |

| 128.45 | Aromatic Carbon (Benzyl) |

| 127.90 | Aromatic Carbon (Benzyl) |

| 127.63 | Aromatic Carbon (Benzyl) |

| 107.96 | Aromatic Carbon (Benzoic Acid Ring) |

| 106.50 | Aromatic Carbon (Benzoic Acid Ring) |

| 69.45 | Methylene Carbon (-CH₂) |

Source:[1]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopic Data

The FT-IR spectrum, recorded using a KBr pellet, highlights the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3033 | Aromatic C-H Stretch |

| 1690 | Carboxylic Acid C=O Stretch |

| 1159 | C-O Stretch |

| 733, 698 | Aromatic C-H Bending |

Source:[1]

Table 4: Mass Spectrometry Data

Experimental mass spectrometry data for this compound was not available in the searched resources. The theoretical molecular weight is 334.37 g/mol .[1] Based on the structure, the molecular ion peak [M]⁺ would be expected at m/z 334. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), loss of a carboxyl group (-COOH, M-45), and cleavage of the benzyl groups, leading to a prominent peak at m/z 91 (tropylium cation, [C₇H₇]⁺).

Experimental Protocols

This section details the synthetic procedure for this compound, starting from methyl 3,5-dihydroxybenzoate.

Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

-

Reaction Setup : Dissolve methyl 3,5-dihydroxybenzoate (2.0 g, 12 mmol) in 50 mL of acetonitrile.

-

Base Addition : Add potassium carbonate (8.0 g, 58 mmol) to the solution and reflux the mixture for 30 minutes.

-

Alkylation : Add benzyl bromide (4.0 g, 24 mmol) to the reaction mixture.

-

Reflux : Continue to reflux the mixture at 68°C for 48 hours.

-

Work-up : Evaporate the acetonitrile under reduced pressure. The residual mixture is then poured into ice-cold water.

-

Isolation : The resulting white precipitate of methyl 3,5-bis(benzyloxy)benzoate is collected by filtration.[1]

Synthesis of this compound

-

Hydrolysis Setup : Dissolve the crude methyl 3,5-bis(benzyloxy)benzoate (2.0 g, 5.74 mmol) in 50 mL of ethanol.

-

Base Addition : Add potassium hydroxide (1.0 g, 17.77 mmol) to the ethanolic solution.

-

Reflux : Place the mixture under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification : Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Isolation and Purification : The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to yield pure this compound (Yield: 1.67 g, 89%).[1]

Spectroscopic Characterization

The identity and purity of the synthesized this compound were confirmed using the following spectroscopic methods:

-

¹H NMR : Performed on a 500 MHz spectrometer.

-

¹³C NMR : Acquired to confirm the carbon skeleton.

-

FT-IR : Conducted using a KBr pellet to identify functional groups.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Bis(benzyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 3,5-bis(benzyloxy)benzoic acid is limited. This guide provides a comprehensive framework for determining its solubility profile, including predicted behavior based on molecular structure, experimental protocols, and comparative data from structurally related compounds.

Introduction

This compound is a derivative of benzoic acid characterized by the presence of two bulky benzyloxy groups on the aromatic ring. Its molecular structure suggests a significant non-polar character, which, combined with the polar carboxylic acid group, results in a complex solubility profile. Understanding this profile is critical for its application in organic synthesis, purification, formulation development, and as an intermediate in the synthesis of pharmacologically active compounds. This document outlines the predicted solubility behavior of this compound and provides detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile Based on Molecular Structure

The solubility of an organic compound is primarily dictated by its polarity and the principle of "like dissolves like." The structure of this compound contains both hydrophobic and hydrophilic regions, which will govern its interaction with different solvents.

-

Hydrophobic Character : The two large, non-polar benzyl groups contribute significantly to the molecule's hydrophobic nature. This suggests a higher affinity for and greater solubility in non-polar and weakly polar aprotic solvents.

-

Hydrophilic Character : The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor. This functional group promotes solubility in polar protic solvents. However, the influence of this single polar group may be overshadowed by the large non-polar moieties.

-

Acidic Nature : As a carboxylic acid, it is expected to be poorly soluble in acidic aqueous solutions but should exhibit significantly increased solubility in alkaline aqueous solutions (e.g., dilute NaOH, NaHCO3) due to the formation of the highly polar carboxylate salt.

The following diagram illustrates the relationship between the structural features of this compound and its expected solubility.

Quantitative Solubility Data of Structurally Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| Benzoic Acid | Water | 0 | 1.7 g/L[1] |

| Water | 100 | 56.31 g/L[1] | |

| Ethanol | 20 | ~34 g/100 mL[1] | |

| Benzene | - | Readily Soluble[1] | |

| Acetone | - | Readily Soluble[1] | |

| 3,5-Dihydroxybenzoic Acid | Water | 25 | Soluble[2] |

| Ethanol | - | Very Soluble[2] | |

| Diethyl Ether | - | Very Soluble[2] | |

| Acetone | - | Soluble[2] | |

| Benzyl Benzoate | Water | 20 | ~0.003 g/100 mL[3] |

| Ethanol | Room Temp. | Miscible[4][5] | |

| Ether | Room Temp. | Miscible[4][5] | |

| Chloroform | Room Temp. | Miscible[4][5] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward approach for obtaining quantitative solubility data. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

4.2 Procedure

-

Preparation of Saturated Solution : Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration : Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Filtration : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the filtrate into a pre-weighed, clean, and dry evaporation vial. This step is crucial to remove all undissolved solid particles.

-

Solvent Evaporation : Place the evaporation vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue heating until a constant weight of the dried residue is achieved.

-

Calculation : Determine the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass. The solubility is then calculated and can be expressed in various units (e.g., g/L, mg/mL).

Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

4.3 Alternative Methods For higher throughput or for compounds with strong chromophores, methods such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used.[6] These methods involve creating a calibration curve from solutions of known concentrations and then measuring the concentration of the saturated filtrate.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the workflow for the experimental determination of solubility and the logical relationships between the key components of the measurement process.

References

An In-depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Bis(benzyloxy)benzoic acid is an aromatic carboxylic acid that serves as a versatile building block in various chemical and pharmaceutical research applications. Its structure, featuring a central benzoic acid core with two benzyloxy groups at the 3 and 5 positions, makes it a key intermediate in the synthesis of dendrimers, luminescent lanthanide coordination complexes, and potentially as a scaffold for drug discovery.

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₄ |

| Molecular Weight | 334.37 g/mol |

| IUPAC Name | 3,5-bis(phenylmethoxy)benzoic acid |

| CAS Number | 28917-43-3 |

Physicochemical Properties

While a definitive melting point for this compound is not consistently reported across public sources, similar benzylated benzoic acid derivatives suggest it is a solid at room temperature. Its solubility is expected to be low in water and higher in organic solvents, a characteristic influenced by the hydrophobic nature of the two benzyl groups.

| Solvent | Predicted Solubility |

| Water | Low |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dichloromethane | High |

| Chloroform | High |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Synthesis and Characterization

A common and effective method for the synthesis of this compound involves a two-step process starting from methyl 3,5-dihydroxybenzoate.

Experimental Protocol: Synthesis

Step 1: Benzylation of Methyl 3,5-dihydroxybenzoate

-

Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in acetonitrile.

-

Add potassium carbonate (approx. 4.8 eq) to the solution and reflux for 30 minutes.

-

To the refluxing mixture, add benzyl bromide (2.0 eq). Continue to reflux for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the acetonitrile under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the product, methyl 3,5-bis(benzyloxy)benzoate.

-

Filter the white precipitate, wash with water, and dry.

Step 2: Saponification to this compound

-

Dissolve the methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) from the previous step in ethanol.

-

Add potassium hydroxide (approx. 3.1 eq) to the solution and reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the final product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from ethanol to yield this compound as a white solid.[1]

Characterization Data

| Technique | Data |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 7.45–7.30 (m, 10H, Ar-H of benzyl), 7.16 (d, J=2.5 Hz, 2H, Ar-H), 6.93 (t, J=2.5 Hz, 1H, Ar-H), 5.15 (s, 4H, -OCH₂-) |

| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): 166.88, 159.35, 136.64, 132.79, 128.45, 127.90, 127.63, 107.96, 106.50, 69.45 |

| FT-IR (KBr) | ν (cm⁻¹): 3033 (Ar-H), 1690 (C=O), 1159, 733, 698 |

Note: NMR data is derived from published literature and may vary slightly based on the solvent and instrument used.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be adapted for the analysis of this compound.

Suggested Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. A typical starting condition could be 30% acetonitrile, ramping up to 90-100% over a set time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 235 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent like methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.

This protocol is a general guideline and should be optimized for specific instrumentation and analytical requirements.

Mass Spectrometry (MS)

Mass spectrometry can be used for the identification and structural elucidation of this compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 334.

-

Key Fragments:

-

Loss of a hydroxyl radical (-OH, 17 Da) from the carboxylic acid group, resulting in a fragment at m/z 317.

-

Loss of a benzyl group (-C₇H₇, 91 Da), leading to a fragment at m/z 243.

-

Loss of a benzyloxy group (-OC₇H₇, 107 Da), resulting in a fragment at m/z 227.

-

Cleavage of the C-C bond between the aromatic ring and the carboxylic acid, with loss of the phenyl group, could result in a fragment at m/z 45 ([COOH]⁺).[2]

-

Applications and Biological Relevance

Dendrimer Synthesis

This compound is a foundational building block in the convergent synthesis of dendrimers. The two benzyloxy groups provide branching points for the construction of highly ordered, tree-like macromolecules. These dendrimers have applications in drug delivery, gene therapy, and materials science.

Lanthanide Coordination Complexes

The carboxylate group of this compound can act as a ligand to coordinate with lanthanide ions. The resulting complexes can exhibit unique luminescent properties, making them suitable for applications in bio-imaging, sensors, and light-emitting devices.

Potential Biological Signaling Pathways

While direct studies on the biological signaling of this compound are limited, derivatives of benzoic acid have shown activity as inhibitors of histone deacetylases (HDAC) and the STAT3 signaling pathway.[3][4][5]

-

HDAC Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, which play a crucial role in gene expression.[3][6] HDAC inhibitors are a promising class of anti-cancer agents.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in a signaling pathway that is often constitutively active in cancer cells, promoting proliferation and survival.[4][5][7][8] Benzoic acid-based compounds have been investigated as STAT3 inhibitors.[5][9]

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway: Inhibition of STAT3

Caption: Potential inhibition of the STAT3 signaling pathway.

References

- 1. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 3,5-Bis(benzyloxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-Bis(benzyloxy)benzoic acid represent a versatile class of compounds with significant potential across diverse scientific disciplines. Their unique structural motif, characterized by a central benzoic acid core flanked by two benzyloxy groups, provides a robust scaffold for the development of novel therapeutic agents and advanced materials. This technical guide explores the core applications of these derivatives, focusing on their burgeoning roles in oncology, infectious diseases, and materials science. We present a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to facilitate further research and development.

Introduction

This compound is an aromatic carboxylic acid distinguished by the presence of two benzyloxy moieties at the meta positions. This arrangement confers a number of advantageous properties, including thermal stability and the ability to engage in various chemical modifications. The benzyloxy groups can serve as protecting groups for hydroxyl functionalities, which can be deprotected under specific conditions to yield reactive phenols for further derivatization. This chemical tractability makes this compound and its derivatives valuable precursors in the synthesis of more complex molecules, including dendrimers, macrocycles, and specialized polymers.[1] In recent years, research has increasingly highlighted the potential of these derivatives as bioactive molecules and as fundamental building blocks for functional materials.

Applications in Drug Discovery and Development

The structural features of this compound derivatives make them attractive candidates for the design of novel therapeutics. The aromatic core can participate in π-π stacking and hydrophobic interactions with biological targets, while the carboxylic acid and ether linkages provide sites for hydrogen bonding.

Anticancer Activity

Derivatives of benzoic acid have shown promise as anticancer agents through various mechanisms of action.[2][3] Notably, compounds structurally related to this compound have been investigated as inhibitors of histone deacetylases (HDACs).[4]

2.1.1. Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[4] Certain benzoic acid derivatives have been shown to inhibit HDAC activity, leading to the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis in cancer cells.[4]

Below is a diagram illustrating the proposed signaling pathway for HDAC inhibition by benzoic acid derivatives.

Caption: Proposed mechanism of HDAC inhibition by benzoic acid derivatives.

2.1.2. Drug Conjugates for Cancer Therapy

The 3,5-bis(alkoxy)benzoate scaffold has been utilized in the development of drug conjugates. For instance, 3,5-bis(dodecyloxy)benzoate has been conjugated with PAMAM dendrimers and nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and mefenamic acid. These conjugates have demonstrated anticancer activity against a range of human cancer cell lines.[5]

Quantitative Data on Anticancer Activity

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| Quinazolinone Derivatives | MCF-7 | IC50 | 100 µM/ml | [6] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC50 | 17.84 µM | [6] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 µM | [6] |

| 3,5-bis(dodecyloxy)benzoate-PAMAM-mefenamic acid conjugate | PC-3 | IC50 | 10.23 ± 1.2 μM | [5] |

| 2,5-Dihydroxybenzoic Acid | HCT-116, HCT-15 | % HDAC Inhibition | ~70% | [4] |

Antimicrobial Activity

Derivatives of benzoic acid have also been explored for their antimicrobial properties. A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and shown to possess significant antimicrobial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to vancomycin against Staphylococcus epidermidis.[7]

2.2.1. Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antimicrobial activity of these derivatives is attributed to the inhibition of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[7] The σ factor is essential for the initiation of transcription at promoter sites. By mimicking the σ factor at its binding site on RNAP, these compounds inhibit the formation of the RNAP holoenzyme, thereby blocking transcription and bacterial growth.[7]

Quantitative Data on Antimicrobial Activity

| Derivative | Bacterium | Activity Metric | Value (µg/mL) | Reference |

| Benzyl benzoic acid derivative (5e) | S. pneumoniae | MIC | 1 | [7] |

| Benzyl benzoic acid derivative | S. epidermidis | MIC | 0.5 | [7] |

| Benzoyl benzoic acid derivative (8e) | S. aureus | MIC | >64 | [7] |

| 4-Hydroxybenzoic acid | Various bacteria | MIC | 36.00-72.00 | [8] |

| Sinapic acid | Various bacteria | MIC | 18.00-72.00 | [8] |

Applications in Materials Science

The rigid, well-defined structure of this compound makes it an excellent building block for the construction of ordered molecular architectures.

Metal-Organic Frameworks (MOFs)

This compound and its derivatives can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands.[9][10] A derivative, 3,5-(4-carboxybenzyloxy)benzoic acid, has been used to synthesize novel two- and three-dimensional MOFs with cerium, neodymium, copper, and cadmium.[11] These materials have potential applications in gas storage, separation, and catalysis.

Liquid Crystals

Benzoic acid derivatives are a well-established class of mesogens, capable of forming liquid crystalline phases.[12] The introduction of large, branched substituents, such as benzyloxy groups, can influence the mesomorphic properties. For example, 3-(4-subst.-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acids have been synthesized and shown to exhibit liquid crystalline behavior at high temperatures. The specific arrangement and nature of the substituents on the benzoic acid core are critical in determining the type of liquid crystal phase (e.g., nematic, smectic, columnar) and the temperature range over which it is stable.[13]

Experimental Protocols

Synthesis of a 3-(Propargyloxy)-5-(benzyloxy)benzoic Acid Methyl Ester Derivative

This protocol describes the synthesis of a key intermediate for the preparation of chromane derivatives with potential antitubercular activity.[14]

Step 1: Monoalkylation of 3,5-dihydroxybenzoate

-

Under a nitrogen atmosphere, dissolve 3,5-dihydroxybenzoate (3 g, 17.86 mmol), propargyl bromide (1.70 g, 14.29 mmol), and 18-crown-6 (0.38 g, 1.43 mmol) in dry DMF (94 mL).

-

Add anhydrous K₂CO₃ (5.43 g, 39.29 mmol) to the solution.

-

Reflux the reaction mixture at 80 °C for 48 hours.

-

After cooling to room temperature, filter the mixture and evaporate the filtrate under vacuum.

-

Purify the crude product by column chromatography using a 4:1 mixture of petroleum ether/EtOAc as the eluent to obtain methyl 3-hydroxy-5-(propargyloxy)benzoate.

Step 2: Benzylation

-

Protect the remaining hydroxyl group by reacting the product from Step 1 with benzyl bromide in the presence of a base (e.g., K₂CO₃) under a nitrogen atmosphere.

-

The reaction is typically refluxed for 4 hours.

-

Purify the product, methyl 3-(benzyloxy)-5-(propargyloxy)benzoate, by column chromatography.

Step 3: Cyclization

-

Dissolve the benzylated product (180 mg, 0.618 mmol) in N,N-diethylaniline (2.5 mL).

-

Heat the solution at 210 °C for 24 hours under a nitrogen atmosphere.

-

After cooling, dilute the mixture with diethyl ether and wash sequentially with aqueous HCl (5%) and brine.

-

Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting chromene derivatives by column chromatography.

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of chromane derivatives.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.[6]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 0.5 x 10⁴ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for In Vitro Antimicrobial Activity (MIC Determination)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6]

-

Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound and its derivatives are a class of compounds with considerable, yet not fully exploited, potential. The research highlighted in this guide demonstrates their applicability in areas of significant scientific and medical importance. In drug discovery, the development of more potent and selective HDAC inhibitors and novel antimicrobial agents based on this scaffold warrants further investigation. Structure-activity relationship studies, aided by computational modeling, will be crucial in optimizing the therapeutic properties of these molecules. In materials science, the synthesis and characterization of new MOFs and liquid crystals incorporating these derivatives could lead to materials with tailored properties for applications in electronics, separations, and sensing. The continued exploration of the chemical space around the this compound core is poised to yield exciting new discoveries in both medicine and materials science.

References

- 1. This compound | High-Purity [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Metal–organic coordination polymers with a new 3,5-(4-carboxybenzyloxy) benzoic acid linker - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)benzoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(benzyloxy)benzoic acid, a key molecule in the realm of complex organic synthesis, has played a pivotal role in the advancement of materials science and medicinal chemistry. This technical guide delves into the discovery, history, and detailed synthetic methodologies of this compound. It serves as a comprehensive resource, offering insights into its crucial function as a foundational building block for dendrimers and other macromolecules. The guide provides detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to facilitate a deeper understanding and practical application of this versatile chemical entity.

Introduction: The Genesis of a Key Building Block

The history of this compound is intrinsically linked to the development of dendritic polymers, or dendrimers. While the exact first synthesis of this specific molecule is not prominently documented as a singular discovery, its emergence as a critical component in supramolecular chemistry began with the pioneering work on convergent dendrimer synthesis in the late 1980s and early 1990s. Researchers such as Hawker and Fréchet utilized molecules with this structural motif to construct highly branched, well-defined macromolecules.[1][2][3][4][5] The unique architecture of this compound, featuring a central carboxylic acid "focal point" and two peripheral, protected hydroxyl groups in the form of benzyl ethers, made it an ideal candidate for the iterative growth of dendritic wedges, or "dendrons."

Prior to its celebrated role in dendrimer chemistry, the fundamental reactions enabling its synthesis, such as Williamson ether synthesis and the protection of phenols, were well-established in organic chemistry. However, it was the strategic application of these principles to create a bifunctional monomer that unlocked its potential for constructing complex, generation-by-generation polymeric structures.

Synthetic Pathways and Methodologies

The primary and most widely employed method for the synthesis of this compound involves the protection of the hydroxyl groups of a 3,5-dihydroxybenzoic acid precursor. This is typically achieved through a Williamson ether synthesis. The overall synthetic strategy can be broken down into a few key steps, starting from readily available starting materials.

Synthesis of the Precursor: 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid itself is prepared from benzoic acid through a two-step process of disulfonation followed by alkaline fusion.[6] This foundational synthesis provides the necessary dihydroxy-substituted aromatic core.

Core Synthesis: Benzylation of 3,5-Dihydroxybenzoic Acid or its Ester

The crucial step in the synthesis of the title compound is the benzylation of the phenolic hydroxyl groups. This can be performed on 3,5-dihydroxybenzoic acid directly, or more commonly, on its methyl or ethyl ester to avoid potential side reactions with the carboxylic acid moiety. The ester is first prepared via a Fischer esterification of 3,5-dihydroxybenzoic acid.[7][8]

The subsequent benzylation is a classic Williamson ether synthesis, where the hydroxyl groups are deprotonated by a base, such as potassium carbonate, to form phenoxides, which then act as nucleophiles to attack benzyl bromide or benzyl chloride.[9] If the ester is used, a final hydrolysis step is required to convert the ester back to the carboxylic acid.

Below is a detailed experimental protocol for a common laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures in the literature.

Part A: Esterification of 3,5-Dihydroxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in an excess of methanol or ethanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 8-15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl or ethyl 3,5-dihydroxybenzoate. This can be purified further by recrystallization.

Part B: Benzylation of the Ester

-

Reaction Setup: In a round-bottom flask, dissolve the 3,5-dihydroxybenzoate ester (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add an excess of a weak base, typically anhydrous potassium carbonate (2.0-4.0 eq).

-

Benzylating Agent: Add benzyl bromide or benzyl chloride (2.0-4.0 eq) to the suspension. A catalytic amount of sodium iodide can be added to facilitate the reaction if benzyl chloride is used.

-

Reaction: Heat the mixture to reflux and maintain for 15-30 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate to yield the crude methyl or ethyl 3,5-bis(benzyloxy)benzoate. Purification can be achieved by column chromatography or recrystallization.

Part C: Hydrolysis of the Ester

-

Reaction Setup: Dissolve the purified 3,5-bis(benzyloxy)benzoate ester in a mixture of an alcohol (e.g., ethanol) and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux for 4-8 hours.

-

Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2. This will precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The final product can be further purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, compiled from various literature sources.

| Step | Reactants | Key Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |

| Esterification | 3,5-Dihydroxybenzoic Acid, Methanol | H₂SO₄ (cat.) | Methanol | 8-15 | 90-95 |

| Benzylation | Methyl 3,5-Dihydroxybenzoate, Benzyl Bromide | K₂CO₃ | Acetone | 15-30 | 85-95 |

| Hydrolysis | Methyl 3,5-Bis(benzyloxy)benzoate | KOH | Ethanol/Water | 4-8 | >90 |

Core Applications in Research and Development

The primary significance of this compound lies in its role as a fundamental building block in the convergent synthesis of dendrimers.

Dendrimer Synthesis

In the convergent approach to dendrimer synthesis, branched fragments called dendrons are synthesized first and then attached to a central core in the final step. This compound serves as an excellent starting point for a first-generation (G1) dendron. The carboxylic acid acts as the focal point for attachment, while the benzyl ether groups serve as protected termini. These benzyl groups can be deprotected (typically by hydrogenolysis) to reveal new hydroxyl groups, which can then be further reacted to build the next generation of the dendron. This iterative process allows for the precise control of the size, shape, and surface functionality of the resulting dendrimer.

Caption: Convergent synthesis of a dendron starting from 3,5-dihydroxybenzoic acid.

Other Applications

Beyond its central role in dendrimer chemistry, this compound and its derivatives have found applications in other areas:

-

Luminescent Materials: It has been used in the synthesis of luminescent lanthanide coordination complexes.

-

Medicinal Chemistry: While direct biological activity data for the parent compound is limited, the bis(benzyloxy)phenyl motif is explored in the design of various bioactive molecules. Derivatives have shown potential as anti-inflammatory and anticancer agents, although this is an area of ongoing research.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. While its "discovery" was not a singular event, its strategic implementation in the late 20th century revolutionized the field of macromolecular chemistry, particularly in the precise construction of dendrimers. The synthetic routes to this compound are robust and well-understood, relying on fundamental organic reactions. Its unique trifunctional nature—a carboxylic acid focal point and two protectable peripheral groups—ensures its continued importance as a versatile building block for the creation of complex, functional molecules for a wide range of applications in materials science, nanotechnology, and drug delivery. This guide provides the foundational knowledge for researchers to effectively synthesize and utilize this important chemical entity in their own investigations.

References

- 1. A new convergent approach to monodisperse dendritic macromolecules - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 9. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(benzyloxy)benzoic acid, a valuable intermediate in the fields of medicinal chemistry, dendrimer synthesis, and materials science. The primary method described herein is a two-step process commencing with the benzylation of methyl 3,5-dihydroxybenzoate, followed by the hydrolysis of the resulting ester. This protocol is intended for researchers, scientists, and professionals in drug development, offering a clear, step-by-step guide to achieve a high yield of the target compound.

Introduction